2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride
Overview
Description
“2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1443931-88-1 . It is also known as L-765,314. This compound belongs to the class of beta-adrenergic agonists and is a selective agonist of the beta-3 adrenergic.
Molecular Structure Analysis
The molecular formula of this compound is C13H22ClNO2 . The InChI key can be found in the product’s properties . For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or use software that can generate the structure based on the InChI key.Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 259.78 . It’s recommended to store this compound at a temperature of 4 degrees Celsius .Scientific Research Applications
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Selective Agonist of the Beta-3 Adrenergic Receptor
- This compound is a selective agonist of the beta-3 adrenergic receptor. The beta-3 adrenergic receptor is primarily found in adipose tissue and plays a role in the regulation of energy metabolism.
- The compound could be used in research to study the effects of activating the beta-3 adrenergic receptor.
- The experimental procedure would involve administering the compound to a biological system (such as a cell culture or animal model) and observing the effects on energy metabolism.
- The outcomes of such research could include new insights into the role of the beta-3 adrenergic receptor in energy metabolism, and potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
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Organic Adsorbate on Hierarchically Structured Surfaces
- This compound could potentially be used as an organic adsorbate on hierarchically structured surfaces .
- The application involves preparing micro/nanostructures and chemical modification .
- The experimental procedure would involve applying the compound to a hierarchically structured surface and observing its effects on the surface’s properties .
- The outcomes of such research could include new insights into the effects of organic adsorbates on hierarchically structured surfaces, and potential applications in the fabrication of bionic superhydrophobic surfaces .
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Text-to-Image Model in AI
- This compound could potentially be used as a prompt in text-to-image models in artificial intelligence .
- The application involves using the compound’s name or description as a prompt for an AI model that generates images based on text descriptions .
- The experimental procedure would involve inputting the compound’s name or description into the AI model and observing the image that the model generates .
- The outcomes of such research could include new insights into the AI model’s ability to understand and interpret complex chemical names or descriptions .
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Quantum Internet
- This compound could potentially be used in research related to quantum internet .
- The application involves using the compound in experiments that generate quantum entanglement over optical fibers across real urban areas .
- The experimental procedure would involve using the compound in the creation of quantum network nodes and observing its effects on the nodes’ performance .
- The outcomes of such research could include new insights into the technology needed for a quantum internet .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The signal word is "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .
properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-3-methylbutan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-10(2)13(9-15)14-8-11-4-6-12(16-3)7-5-11;/h4-7,10,13-15H,8-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRBQULKGQBSMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NCC1=CC=C(C=C1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride | |
CAS RN |
1432682-03-5 | |
Record name | 2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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